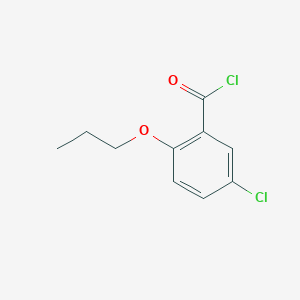![molecular formula C15H12I2O2 B3036531 3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde CAS No. 351066-38-1](/img/structure/B3036531.png)
3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde
Descripción general
Descripción
3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde is a synthetic organic compound with the molecular formula C15H12I2O2 and a molecular weight of 478.06 g/mol. This compound has garnered significant attention among researchers due to its unique chemical and physical properties.
Métodos De Preparación
The synthesis of 3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde typically involves the iodination of 4-[(3-methylbenzyl)oxy]benzaldehyde. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The process can be carried out in a solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure the selective introduction of iodine atoms at the 3 and 5 positions of the benzaldehyde ring .
Análisis De Reacciones Químicas
3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of key enzymes and disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with DNA replication and protein synthesis.
Comparación Con Compuestos Similares
3,5-Diiodo-4-[(3-methylbenzyl)oxy]benzaldehyde can be compared with other similar compounds such as:
3,5-Diiodo-4-methylbenzoic acid: This compound shares the diiodo substitution pattern but differs in the functional group attached to the benzene ring.
3,5-Diiodo-4-hydroxybenzaldehyde: Similar in structure but with a hydroxyl group instead of the 3-methylbenzyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3-methylbenzyl group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
3,5-diiodo-4-[(3-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2O2/c1-10-3-2-4-11(5-10)9-19-15-13(16)6-12(8-18)7-14(15)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMGRCCTVHPGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2I)C=O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide](/img/structure/B3036452.png)
![2-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide](/img/structure/B3036455.png)



![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxamide](/img/structure/B3036462.png)



![3-[(4-Chlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole](/img/structure/B3036470.png)
![3-{[(4-bromophenyl)methyl]sulfanyl}-5-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B3036471.png)
